6-Methylene Progesterone Acetate
Description
Historical Context of Steroid Research Leading to 6-Methylene Progesterone (B1679170) Acetate (B1210297)
The development of 6-Methylene Progesterone Acetate is a direct result of the extensive exploration and manipulation of the progesterone molecule, a critical hormone in the female reproductive cycle. The quest for synthetic analogues with modified or enhanced properties has been a significant driver of medicinal chemistry research for decades.
Evolution of Progestin Analogue Synthesis and Exploration
The journey to create synthetic progestins began with a deeper understanding of the structure and function of progesterone. biosynth.com Early efforts in the mid-20th century focused on creating orally active and more potent versions of the natural hormone. This led to the development of foundational synthetic progestins such as norethindrone (B1679910) and norethynodrel. nih.gov A significant breakthrough in steroid synthesis was the use of diosgenin, a steroid found in Mexican yams, as a starting material, which made the large-scale production of progesterone and its analogues economically feasible. nih.gov
Academic and industrial research then expanded to include modifications at various positions on the steroid nucleus to investigate structure-activity relationships. A notable area of interest became the substitution at the C6 position of the progesterone backbone. A 1961 study, for instance, described the synthesis of various 17α-acetoxyprogesterone derivatives with substitutions at the 6-position, indicating a growing interest in how modifications at this site could influence biological activity. The synthesis of 6α-methylprogesterone was reported in 1965, further highlighting the exploration of C6-substituted progestins. wikipedia.org It is within this context of systematic exploration of progestin analogues that this compound emerged as an intermediate in the synthesis of other significant progestins, namely Medroxyprogesterone (B1676146) Acetate and Megestrol (B1676162) Acetate. google.comwipo.int
Early Academic Investigations Involving Steroidal Methylene (B1212753) Groups
The introduction of a methylene group (=CH₂) onto the steroid skeleton was another avenue of investigation by researchers seeking to create novel biological activities. An early example of this can be found in a 1960 publication detailing the synthesis of 16-methylene-17α-hydroxyprogesterone acetate. This demonstrates that the academic community was actively exploring the impact of exocyclic methylene groups on the properties of steroidal compounds well before this compound became a focus of specific study. Further crystallographic studies in 1990 on the closely related 6-methylene-4-pregnene-3,20-dione (B1664689) provided detailed structural insights into the conformation of steroids bearing this particular functional group. prepchem.com
Nomenclature and Definitive Structural Characterization of this compound
Precise and unambiguous naming and structural description are fundamental in chemical and biological sciences. This compound is identified through standardized chemical naming conventions and can be distinguished from other structurally similar progestins.
Standardized Chemical Naming Conventions and Alternate Designations
The systematically correct chemical name for this compound is 17-acetoxy-6-methylenepregn-4-ene-3,20-dione . lgcstandards.com Its molecular formula is C₂₄H₃₂O₄ and it has a molecular weight of 384.51 g/mol . biosynth.com
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-6-methylidene-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate . drugbank.com
In various academic and commercial contexts, it is also referred to by several synonyms:
6-Methylenehydroxyprogesterone Acetate biosynth.com
17-Hydroxy-6-methyleneprogesterone acetate lgcstandards.com
Medroxyprogesterone acetate EP Impurity E lgcstandards.comdrugbank.com
Megestrol Acetate USP Related Compound D biosynth.com
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
|---|---|
| Chemical Name | 17-acetoxy-6-methylenepregn-4-ene-3,20-dione |
| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-6-methylidene-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
| CAS Number | 32634-95-0 |
| Molecular Formula | C₂₄H₃₂O₄ |
| Molecular Weight | 384.51 g/mol |
Distinguishing this compound from Structurally Related Progestins (e.g., Medroxyprogesterone Acetate, Megestrol Acetate)
This compound shares a common steroidal backbone with other widely studied progestins like Medroxyprogesterone Acetate and Megestrol Acetate. However, key structural differences at the C6 position and in the B-ring distinguish them and influence their biological profiles.
This compound features a double bond between the C6 carbon and a methylene group, creating an exocyclic double bond.
Medroxyprogesterone Acetate has a methyl group at the 6α position and a single bond between C6 and C7. Its systematic name is (6α)-17-(acetyloxy)-6-methylpregn-4-ene-3,20-dione. nih.gov
Megestrol Acetate is characterized by a methyl group at the C6 position and an additional double bond within the B-ring, between C6 and C7. Its systematic name is 17-hydroxy-6-methylpregna-4,6-diene-3,20-dione acetate. nih.gov
The following table provides a structural comparison of these three progestins.
| Compound | Key Structural Feature at C6 | B-Ring Unsaturation | Systematic Name |
|---|---|---|---|
| This compound | Exocyclic methylene group (=CH₂) | Double bond at C4-C5 | 17-acetoxy-6-methylenepregn-4-ene-3,20-dione |
| Medroxyprogesterone Acetate | α-Methyl group (-CH₃) | Double bond at C4-C5 | (6α)-17-(acetyloxy)-6-methylpregn-4-ene-3,20-dione |
| Megestrol Acetate | Methyl group (-CH₃) | Double bonds at C4-C5 and C6-C7 | 17-hydroxy-6-methylpregna-4,6-diene-3,20-dione acetate |
Significance of this compound in Contemporary Academic Research
In modern academic research, this compound is primarily investigated for its potential as a bioactive molecule, particularly in the fields of oncology and virology.
One area of significant interest is its cytotoxic activity against various cancer cell lines. A 1995 study reported that 6-methylene progesterone is an irreversible inhibitor of 5-alpha-reductase and exhibits cytotoxicity in both androgen-sensitive and hormone-resistant prostate cancer cell lines. The same study also found it to be effective against other nonprostatic malignancies, including adenocarcinoma, transitional cell carcinoma, and melanoma cell lines. This suggests a potential for this compound as a lead for the development of novel anticancer agents.
Furthermore, this compound has been identified as a polymerase chain inhibitor. lgcstandards.com It has been shown to inhibit the synthesis of both viral and cellular DNA and to block the production of gene products by preventing RNA synthesis. lgcstandards.com Research has indicated its potential as an antiviral agent, with inhibitory effects observed against a range of viruses, including rabies, herpes simplex, and cytomegalovirus. lgcstandards.com
The following table summarizes some of the key research findings related to the biological activity of this compound.
| Area of Research | Observed Effect | Potential Application |
|---|---|---|
| Oncology | Cytotoxic to various cancer cell lines (prostate, adenocarcinoma, melanoma) | Development of anticancer therapeutics |
| Enzymology | Irreversible inhibitor of 5-alpha-reductase | Further investigation into enzyme inhibition mechanisms |
| Virology | Inhibits viral and cellular DNA synthesis as a polymerase chain inhibitor lgcstandards.com | Development of antiviral agents |
Properties
IUPAC Name |
(17-acetyl-10,13-dimethyl-6-methylidene-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13,18-20H,1,6-12H2,2-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDZXIYKJHQMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(=C)C4=CC(=O)CCC34C)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954352 | |
| Record name | 6-Methylidene-3,20-dioxopregn-4-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32634-95-0 | |
| Record name | NSC58799 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methylidene-3,20-dioxopregn-4-en-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-hydroxy-6-methylenepregn-4-ene-3,20-dione 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 6 Methylene Progesterone Acetate
De Novo Synthetic Routes for 6-Methylene Progesterone (B1679170) Acetate (B1210297)
The synthesis of 6-Methylene Progesterone Acetate is typically achieved through the chemical modification of a pre-existing steroid nucleus rather than a complete de novo synthesis from simple, non-steroidal precursors. The primary starting material is 17α-hydroxyprogesterone acetate.
One established method involves the introduction of the 6-methylene group onto the pregnane (B1235032) skeleton. This can be accomplished via a Mannich reaction followed by a Hofmann elimination. google.com An alternative approach to direct 6-methylenation of 3-oxo-Δ⁴ steroids utilizes a formaldehyde (B43269) acetal (B89532) in the presence of phosphorus oxychloride. google.com
A detailed preparation technology has been patented, which focuses on improving yield and purity. google.com This process starts with 17α-hydroxyprogesterone acetate and proceeds through the following key stages:
Enol Ether Formation: The starting material is reacted with triethyl orthoformate in a solvent like oxolane (tetrahydrofuran) under an inert atmosphere. google.com
Methylene (B1212753) Group Introduction: The reaction is catalyzed by the carefully controlled, batch-wise addition of p-toluenesulfonic acid at a maintained temperature of 35-45°C. google.com This step is critical for managing the reaction rate and minimizing by-product formation. google.com
Purification: The crude product is refined through a series of dissolution, washing, and recrystallization steps. This involves dissolving the material in dichloromethane, washing with water, and then using methanol (B129727) to remove residual solvents and impurities, ultimately yielding a high-purity product (>99%). google.com
This refined process is reported to significantly enhance the product yield to 92% and improve quality, while also reducing production costs and time compared to older methods that used activated carbon and zinc dust for purification. google.com
| Step | Reactants/Reagents | Key Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | 17α-hydroxyprogesterone acetate, Triethyl orthoformate, Anhydrous ethanol (B145695), Oxolane | Inert protective atmosphere | Formation of a 3,5-dienol ether intermediate. | google.com |
| 2 | Intermediate from Step 1, p-Toluenesulfonic acid | Warmed to 30-40°C, then heated to 35-45°C after catalyst addition | Introduction of the methylene group at the C6 position. | google.com |
| 3 | Crude this compound, Dichloromethane, Methanol, Water | Dissolution, layered washing, concentration, and recrystallization | Removal of impurities and residual solvents to achieve high purity. | google.com |
Role of 6-Methylene Steroids as Synthetic Intermediates
This compound serves as a pivotal intermediate in the synthesis of other bioactive steroids, most notably Megestrol (B1676162) Acetate and Medroxyprogesterone (B1676146) Acetate. google.com The presence of the 6-methylene group provides a reactive site for further chemical transformations. The high purity of the intermediate is crucial as it allows for the use of smaller quantities of expensive catalysts in subsequent steps. google.comgoogle.com
The conversion of this compound into Megestrol Acetate is a key industrial process. google.com Megestrol Acetate is a synthetic progestin used in various therapeutic applications. drugbank.comcancer.gov The transformation involves the isomerization of the exocyclic double bond at C6 into an endocyclic double bond between C6 and C7, creating the characteristic Δ⁴,⁶-diene system of Megestrol Acetate. google.com
This isomerization is typically achieved by heating a suspension of this compound with a palladium-on-carbon (Pd/C) catalyst. google.comgoogle.com The reaction is carried out in a solvent such as ethanol and in the presence of a catalytic amount of 4-methyl-1-cyclohexene. google.comgoogle.com After the reaction is complete, the catalyst is filtered off, and the product is isolated and purified, yielding Megestrol Acetate with high purity (100.3% by HPLC) and a melting point of 217-220°C. google.com
| Intermediate | Transformation | Product | Key Reagents/Catalysts | Reference |
|---|---|---|---|---|
| This compound | Isomerization | Megestrol Acetate | Palladium/carbon, 4-Methyl-1-cyclohexene, Ethanol | google.comgoogle.com |
Strategies for Derivatization and Analogue Preparation Involving the 6-Methylene Moiety
The 6-methylene group is a versatile functional handle for creating a variety of steroidal analogues. The primary strategies for its derivatization are isomerization and reduction.
Isomerization: As detailed in the synthesis of Megestrol Acetate, the exocyclic double bond can be efficiently isomerized to form a more stable endocyclic Δ⁶-double bond. google.com This creates the Δ⁴,⁶-diene-3-one chromophore, a structural feature in many biologically active progestins.
Reduction/Hydrogenation: The 6-methylene group can be selectively hydrogenated to produce the corresponding 6α-methyl derivative. This is the core transformation in the synthesis of Medroxyprogesterone Acetate from this compound. google.comgoogle.com The reaction is performed via hydrogen transfer from cyclohexene (B86901) in the presence of a palladium/carbon catalyst. google.comgoogle.com The process yields Medroxyprogesterone Acetate in high purity (≥99.0%). google.com
These two transformations highlight the strategic importance of the 6-methylene group, allowing for directed synthesis of either a Δ⁴,⁶-diene steroid (Megestrol Acetate) or a 6α-methyl saturated A-ring steroid (Medroxyprogesterone Acetate) from a common intermediate.
Isotopic Labeling for Metabolic and Mechanistic Studies
Isotopic labeling of steroids is essential for studying their metabolism, distribution, and mechanism of action. Research has been conducted on the synthesis of isotopically labeled versions of Megestrol Acetate, which logically involves the use of a labeled precursor.
A notable example is the synthesis of [6-methyl-¹⁴C]Megestrol Acetate. portlandpress.com This involves introducing a carbon-14 (B1195169) atom into the methyl group at the C6 position. While the specific details of the synthesis from the precursor are not fully elaborated in the available literature, it demonstrates that the 6-position is a target for isotopic modification. Such labeled compounds are invaluable for quantitative metabolic studies and for tracing the fate of the drug in vivo and in vitro. nih.gov
Furthermore, tritium (B154650) (³H) labeling has also been employed. Syntheses for [1,2-³H₂]Megestrol Acetate and [1,2-³H₂]Medroxyprogesterone Acetate have been developed. portlandpress.comnih.gov These labeling patterns in the A-ring of the steroid nucleus are useful for radioisotope dilution techniques and metabolic pathway elucidation. nih.govnih.gov
Molecular and Cellular Mechanisms of Action of 6 Methylene Progesterone Acetate
Enzyme Inhibition Profiles
6-Methylene Progesterone (B1679170) Acetate (B1210297) (6-MPA) demonstrates notable inhibitory effects on several key enzymes involved in critical cellular processes. Its action as a polymerase chain inhibitor is a cornerstone of its biological activity, impacting both viral and cellular replication.
Polymerase Chain Inhibition
6-MPA is recognized as a polymerase chain inhibitor. This broad classification points to its ability to interfere with the function of enzymes that synthesize nucleic acid polymers like DNA and RNA. The precise mechanisms can vary, but they generally involve binding to the polymerase enzyme or the nucleic acid template, thereby obstructing the elongation of the nucleic acid chain.
Inhibition of Viral DNA Synthesis
The antiviral properties of 6-MPA are linked to its capacity to inhibit the synthesis of viral DNA. Research has indicated its effectiveness against a range of viruses. One identified mechanism of its antiviral action involves binding to the gp2 protein on the surface of some virus particles. This interaction can prevent the virus from interacting with antibodies, thereby impeding the host's immune response. While specific quantitative data on the inhibition of viral DNA polymerases by 6-MPA is not extensively detailed in publicly available literature, its broad-spectrum antiviral activity suggests a significant impact on viral replication processes.
Inhibition of Cellular DNA Synthesis
6-MPA also exerts an inhibitory effect on the synthesis of cellular DNA. This action is particularly relevant in the context of its cytotoxic effects on cancer cells. Studies on the closely related compound, 6-methylene progesterone (6-MP), have provided insights into its potent cytotoxic activity against various human cancer cell lines.
Dose-titration assays have demonstrated the lethal effects of 6-MP on both androgen-sensitive and hormone-resistant prostate cancer cell lines. Furthermore, its cytotoxic activity extends to a variety of non-prostatic malignancies, including adenocarcinoma, transitional cell carcinoma of the bladder, epidermoid cervical cancer, and melanoma cell lines. The 50% lethal dose (LD50) values from these studies highlight the compound's potent ability to inhibit cellular proliferation, a process intrinsically linked to DNA synthesis.
Below is an interactive table summarizing the cytotoxic effects of 6-methylene progesterone on various human cancer cell lines.
| Cell Line Type | Cell Line(s) | Mean LD50 (µg/ml) ± SEM |
| Androgen-Sensitive Prostate Cancer | LNCaP | 2.632 ± 0.103 |
| Hormone-Resistant Prostate Cancer | 1-LN, DU 145, PC3 | 1.023 ± 0.082 (group average) |
| Adenocarcinoma | - | 0.7772 ± 0.110 (mean group) |
| Transitional Cell Carcinoma (Bladder) | J82 | 1.041 ± 0.260 |
| Epidermoid Cervical Cancer | ME180 | 0.5356 ± 0.010 |
| Melanoma | Du Mel 6 | 0.7428 ± 0.023 |
Data derived from studies on 6-methylene progesterone (6-MP).
Gene Expression Modulation
The influence of 6-MPA extends to the regulation of gene expression, a fundamental process controlling cellular function and identity. Its ability to prevent RNA synthesis and block the production of gene products underscores its profound impact on cellular machinery.
Blockade of Gene Product Production
By preventing RNA synthesis, 6-MPA effectively blocks the production of gene products, namely proteins. This downstream effect of transcriptional inhibition means that the cellular functions and processes that rely on the continuous synthesis of specific proteins are disrupted. The blockade of gene product production is a significant factor in the compound's observed cytotoxic and antiviral activities.
Protein Interaction Studies
The biological effects of 6-Methylene Progesterone Acetate are intrinsically linked to its ability to interact with specific proteins, thereby modulating their function. Research into these interactions has begun to shed light on the compound's mechanism of action, particularly in the context of viral infections.
Binding to Viral gp2 Protein
A key molecular interaction identified for this compound is its binding to the viral glycoprotein (B1211001) 2 (gp2). biosynth.com This protein is a component found on the surface of certain virus particles. The binding of this compound to the gp2 protein is a critical event that appears to underpin its antiviral effects. biosynth.com This interaction suggests a targeted mechanism rather than a non-specific disruption of viral or cellular processes.
Interference with Polyclonal and Monoclonal Antibody Interactions
The binding of this compound to the viral gp2 protein has significant immunological consequences. Specifically, this interaction has been shown to prevent the gp2 protein from interacting with both polyclonal and monoclonal antibodies. biosynth.com By sterically hindering or inducing conformational changes in the gp2 protein, this compound effectively masks the epitopes that these antibodies would normally recognize. This interference with antibody binding is a crucial aspect of its mechanism, as it can inhibit the antibody-mediated immune response against the virus. biosynth.com
| Interaction | Binding Partner | Effect | Reference |
| Protein Binding | Viral gp2 Protein | Prevents interaction with polyclonal and monoclonal antibodies | biosynth.com |
Signal Transduction Pathway Investigation
As of the current body of scientific literature, there is no direct evidence detailing the specific signal transduction pathways that are modulated by this compound. While research has illuminated its direct protein interactions, the downstream signaling cascades that may be initiated or altered by these binding events have not yet been elucidated. Further investigation is required to understand the full scope of its cellular effects.
Preclinical Research Models and In Vitro Studies of this compound
Based on a comprehensive review of publicly available scientific literature and databases, there is currently no specific preclinical research or in vitro data available regarding the antiviral efficacy of this compound against the following viruses:
Rabies Virus
Herpes Simplex Virus
Herpes Zoster Virus
Cytomegalovirus
Varicella-Zoster Virus
Vesicular Stomatitis Virus
Therefore, the subsequent sections detailing the inhibition of replication, suppression, effects, and response of these viruses to this compound cannot be provided at this time.
It is important to note that the absence of published data does not definitively mean that no research has been conducted, but rather that it is not available in the public domain.
Preclinical Research Models and in Vitro Studies of 6 Methylene Progesterone Acetate
Antiviral Efficacy in Cell Culture Systems
Efficacy Against Rotavirus Infection
Currently, there is no publicly available scientific literature or data from preclinical or in vitro studies that specifically investigates the efficacy of 6-Methylene Progesterone (B1679170) Acetate (B1210297) against rotavirus infection. The development of antiviral compounds for rotavirus primarily focuses on molecules that interfere with the viral replication cycle. nih.govresearchgate.netresearchgate.netconicet.gov.ardntb.gov.ua While research has explored various agents, including those that modulate host factors or target the viral polymerase, synthetic progestins like 6-Methylene Progesterone Acetate have not been a prominent area of this research. nih.govresearchgate.net Therefore, its potential as an anti-rotavirus agent remains uninvestigated and unknown.
Application in Proteomics Research
Direct proteomic studies on cells treated with this compound are not currently available in the published scientific literature. However, proteomic analyses of cells treated with other progestins and hormone therapies provide a framework for understanding the potential cellular protein changes that could be induced by this compound. For instance, studies on the effects of estrogen and progestin therapies have revealed significant alterations in the serum proteome, impacting pathways related to blood clotting, bone formation, inflammation, and the insulin (B600854) growth factor pathway. biomedcentral.com Furthermore, research on progesterone and calcitriol (B1668218) in endometrial cancer cells identified alterations in the levels of numerous proteins involved in cell viability and apoptosis, highlighting the power of proteomics to uncover the molecular mechanisms of steroid hormone action. thermofisher.com Future proteomic studies involving this compound would be invaluable in elucidating its specific molecular targets and cellular pathways.
Investigation of Cellular Responses Beyond Viral Inhibition
While information on the antiviral effects of this compound is absent, in vitro studies on the closely related compound, 6-methylene progesterone (6MP), have revealed significant cytotoxic activity against various human cancer cell lines. This suggests that the cellular responses to this class of compounds may extend beyond any potential viral inhibition.
Research has demonstrated that 6MP, an irreversible inhibitor of 5-alpha-reductase, exhibits cytotoxicity in a dose-dependent manner. nih.gov These studies were conducted using microculture tetrazolium assays to assess cell viability after treatment.
Key Findings on the Cytotoxicity of 6-Methylene Progesterone (6MP):
Prostate Cancer Cell Lines: 6MP was shown to be effective against both androgen-sensitive (LNCaP) and hormone-resistant (1-LN, DU 145, and PC3) prostate cancer cell lines. nih.gov
Non-Prostatic Malignancies: The cytotoxic effects of 6MP were not limited to prostate cancer. It also demonstrated inhibitory activity against adenocarcinoma cell lines, a transitional cell carcinoma of the bladder (J82), an epidermoid cervical cancer cell line (ME180), and a melanoma cell line (Du Mel 6). nih.gov
The following table summarizes the 50% lethal dose (LD50) values of 6-methylene progesterone in various cancer cell lines, providing a quantitative measure of its cytotoxic potency. nih.gov
| Cell Line | Cancer Type | Mean LD50 (µg/mL) |
| LNCaP | Androgen-Sensitive Prostate Carcinoma | 2.632 ± 0.103 |
| 1-LN | Hormone-Resistant Prostate Carcinoma | 1.023 ± 0.082 (group average) |
| DU 145 | Hormone-Resistant Prostate Carcinoma | 1.023 ± 0.082 (group average) |
| PC3 | Hormone-Resistant Prostate Carcinoma | 1.023 ± 0.082 (group average) |
| Adenocarcinoma Cell Lines | Adenocarcinoma | 0.7772 ± 0.110 (group average) |
| J82 | Transitional Cell Carcinoma (Bladder) | 1.041 ± 0.260 |
| ME180 | Epidermoid Cervical Cancer | 0.5356 ± 0.010 |
| Du Mel 6 | Melanoma | 0.7428 ± 0.023 |
These findings indicate that 6-methylene progesterone possesses broad-spectrum cytotoxic potential against a range of human malignancies in vitro. nih.gov The mechanism of this cytotoxicity appears to be independent of androgen responsiveness. nih.gov Further investigation is warranted to determine if this compound shares these properties and to elucidate the precise molecular pathways responsible for these cellular responses.
Comparative In Vitro Analysis with Related Steroidal Compounds
Direct comparative in vitro studies analyzing this compound alongside other steroidal compounds are not available. However, a comparative understanding can be inferred from the known properties of related progestins, such as progesterone and medroxyprogesterone (B1676146) acetate (MPA).
6α-Methylprogesterone, a compound structurally similar to this compound, is reported to have 150% of the progestogenic potency of progesterone. wikipedia.org It also exhibits weak androgenic, antiandrogenic, and synandrogenic actions, which are not characteristic of progesterone. wikipedia.org Medroxyprogesterone acetate (MPA), another related synthetic progestin, is known to be more androgenic than 6α-methylprogesterone. wikipedia.org
The following table provides a general comparison of the in vitro properties of progesterone and medroxyprogesterone acetate, which can serve as a reference for contextualizing the potential activities of this compound.
| Property | Progesterone | Medroxyprogesterone Acetate (MPA) |
| Primary Receptor | Progesterone Receptor | Progesterone Receptor |
| Androgenic Activity | Weak | Present |
| Mechanism of Action | Mimics natural progesterone, induces secretory endometrium, suppresses ovulation at high doses. drugbank.com | Inhibits gonadotropin production, preventing follicular maturation and ovulation. drugbank.comnih.gov |
| Other Activities | Anti-mineralocorticoid effects. | Weak glucocorticoid activity. wikipedia.org |
Given that this compound is a derivative of progesterone with a methylene (B1212753) group at the 6th position, it is plausible that its progestogenic activity and potential off-target effects, such as androgenic or antiandrogenic activities, would differ from both progesterone and MPA. However, without direct comparative in vitro studies, these remain speculative. Future research directly comparing the receptor binding affinities, and agonist/antagonist activities of this compound with other progestins is necessary for a definitive understanding of its pharmacological profile.
Advanced Analytical and Characterization Techniques for 6 Methylene Progesterone Acetate
Chromatographic Separation and Identification
Chromatographic techniques are fundamental in the separation and quantification of 6-Methylene Progesterone (B1679170) Acetate (B1210297) from related compounds and potential degradation products.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of 6-Methylene Progesterone Acetate. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.
A common approach for the analysis of progesterone and its derivatives is reversed-phase HPLC (RP-HPLC). researchgate.net For instance, a method for progesterone analysis utilized a BDS HYPERSIL C18 column with a mobile phase of methanol (B129727) and acetonitrile (B52724) in a 90:10 v/v ratio, with UV detection at 241 nm. researchgate.net This method demonstrated good resolution with a retention time of 2.89 minutes. researchgate.net For Medroxyprogesterone (B1676146) Acetate (MPA), a related compound, a stability-indicating HPLC method was developed using a C18 column and a mobile phase of methanol and 0.020 M acetate buffer (pH 5) in a 65:35 v/v ratio, with detection at 245 nm. researchgate.net Such methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, and robustness. researchgate.netnih.gov Validation parameters typically include a wide linear range, low limits of detection (LOD) and quantification (LOQ), and high precision (expressed as % RSD). researchgate.net For example, a validated method for progesterone showed linearity over a concentration range of 8 to 20 µg/ml, with an LOD of 0.95287 µg/ml and an LOQ of 2.88751 µg/ml. researchgate.net
The following table outlines typical parameters for an HPLC method suitable for the analysis of this compound, based on methods developed for similar progestins.
| Parameter | Typical Value/Condition |
| Stationary Phase | Reversed-phase C18 column (e.g., 4.6mm x 250mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water/Buffer |
| Detector | UV-Vis or Photodiode Array (PDA) at ~245 nm |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
This table presents a generalized HPLC method based on established practices for related compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior specificity and sensitivity compared to HPLC with UV detection, making it an invaluable tool for both the structural elucidation and trace-level quantification of this compound. nih.gov This technique is particularly useful for identifying and quantifying impurities in pharmaceutical preparations. nih.govresearchgate.net
In LC-MS/MS analysis, the compound is first separated by liquid chromatography and then ionized, typically using electrospray ionization (ESI) in positive mode. eurofins.com The precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce characteristic product ions. For Medroxyprogesterone Acetate, the precursor to product ion transition m/z 327.4 → m/z 325.4 (using megestrol (B1676162) acetate as an internal standard) has been used for quantification. The development of LC-MS/MS methods for progesterone and its metabolites has demonstrated femtomolar sensitivity. nih.gov
Validation of LC-MS/MS methods involves assessing parameters such as linearity, precision, accuracy, recovery, and matrix effects to ensure reliable and reproducible results. researchgate.netnih.gov For instance, a validated LC-MS/MS method for medroxyprogesterone acetate in plasma showed a linear range of 0.10–8.0 μg·L⁻¹ and a limit of quantification of 40 ng·L⁻¹.
A key advantage of LC-MS/MS is its ability to provide structural information. By analyzing the fragmentation patterns of the parent molecule, researchers can confirm the structure of known compounds and identify unknown metabolites or degradation products. researchgate.netnih.gov
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure of this compound, from the connectivity of atoms to the three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules like this compound. uobasrah.edu.iq Both ¹H and ¹³C NMR spectroscopy are employed to provide a detailed picture of the carbon-hydrogen framework. rsc.org
In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms. pressbooks.pubdocbrown.info The protons of the exocyclic methylene (B1212753) group (=CH₂) at the C6 position of this compound would be expected to appear as distinct signals in a specific region of the spectrum, likely as complex multiplets due to geminal and vicinal couplings. researchgate.net The chemical shifts of the methyl protons (C18, C19, and the acetyl group) and other steroid backbone protons can be assigned based on established data for similar steroid structures. nih.govresearchgate.net
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment. The carbon of the exocyclic methylene group would have a characteristic chemical shift in the alkene region of the spectrum.
A representative table of expected ¹H and ¹³C NMR chemical shifts for key functional groups in a progesterone derivative is provided below.
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| C18-CH₃ | ~0.6 - 0.9 | ~12 - 16 |
| C19-CH₃ | ~1.1 - 1.3 | ~20 - 25 |
| Acetyl-CH₃ | ~2.0 - 2.2 | ~21 - 23 |
| C6=CH₂ | ~4.8 - 5.5 | ~110 - 125 |
| C4-H | ~5.7 - 5.9 | ~123 - 125 |
| C3=O | - | ~198 - 200 |
| C20=O | - | ~208 - 210 |
| C17-O-C=O | - | ~170 - 172 |
This table presents approximate chemical shift ranges based on general principles of NMR spectroscopy and data for related steroid compounds. organicchemistrydata.orglibretexts.org
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides accurate information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal the exact stereochemistry of the steroid nucleus, the conformation of the side chain at C17, and the planarity of the A-ring. This information is critical for understanding its biological activity and for computational modeling studies. The crystal structure of the related compound 6-methyl-3,20-dioxo-4,6-pregnadien-17α-yl acetate has been determined, providing insights into the conformational features of similar steroids. acs.org
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. ieeesem.com The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
The most prominent peaks would include:
C=O Stretching: Strong absorptions for the α,β-unsaturated ketone in the A-ring (around 1665 cm⁻¹), the ketone at C20 (around 1710 cm⁻¹), and the ester carbonyl group (around 1735 cm⁻¹). nih.govchemicalbook.com
C=C Stretching: A band for the conjugated double bond in the A-ring and a band for the exocyclic methylene group at C6. ieeesem.com
C-O Stretching: Bands corresponding to the ester linkage. ieeesem.com
C-H Stretching and Bending: Absorptions for the sp² and sp³ hybridized C-H bonds. ieeesem.com
The interaction of this compound with different solvents can cause shifts in the positions of these bands, providing information about intermolecular interactions such as hydrogen bonding. nih.gov
The following table summarizes the expected characteristic FT-IR absorption bands for this compound.
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Ester C=O Stretch | 1735 - 1750 |
| Ketone C=O Stretch (C20) | 1705 - 1725 |
| Conjugated Ketone C=O Stretch (C3) | 1650 - 1680 |
| C=C Stretch (Alkene) | 1600 - 1680 |
| C-O Stretch (Ester) | 1000 - 1300 |
This table provides approximate ranges for the characteristic infrared absorption bands. researchgate.net
Impurity Profiling and Detection Methods
The characterization of this compound often occurs within the context of its role as a known impurity in other pharmaceutical products. This necessitates highly sensitive and specific analytical methods for its identification and quantification.
Identification and Quantification as an Impurity of Medroxyprogesterone Acetate (EP Impurity E)
This compound, also known as 6-Methylenehydroxyprogesterone Acetate, is officially recognized as Impurity E in the European Pharmacopoeia (EP) monograph for Medroxyprogesterone Acetate. pharmaffiliates.comresearchgate.net It is also listed as Impurity D in the British Pharmacopoeia (BP) monograph for Megestrol Acetate, highlighting its relevance across related progestin compounds. researchgate.net Its presence as a process-related impurity or degradation product in Medroxyprogesterone Acetate is a critical quality attribute that must be monitored. pharmaffiliates.com
Quantification of this impurity is typically performed using chromatographic techniques, with specified limits to ensure the safety and efficacy of the final drug product. For instance, the BP monograph for Medroxyprogesterone Acetate API sets a limit of 0.2% for Impurity E. researchgate.net
Table 1: Identification of this compound
| Identifier | Value |
|---|---|
| Chemical Name | 6-Methylene-3,20-dioxopregn-4-en-17-yl acetate glppharmastandards.com |
| Synonyms | 17-Acetoxy-6-methylenepregn-4-ene-3,20-dione; 6-Methylenehydroxyprogesterone acetate |
| EP Impurity Name | Medroxyprogesterone Acetate EP Impurity E allmpus.com |
| CAS Number | 32634-95-0 pharmaffiliates.comglppharmastandards.com |
| Molecular Formula | C₂₄H₃₂O₄ pharmaffiliates.com |
| Molecular Weight | 384.51 g/mol pharmaffiliates.com |
Methodologies for Assessing Purity and Degradation Products
Assessing the purity of bulk this compound and identifying its potential degradation products are crucial for its use as a reference standard and in other research applications. The primary methodologies employed are advanced chromatographic and spectroscopic techniques.
Forced Degradation Studies: To understand the stability of a compound and identify potential degradation products, forced degradation studies are conducted under various stress conditions. Studies on the parent compound, Medroxyprogesterone Acetate, reveal that impurities, including this compound (Impurity E), and other degradation products are generated under acidic, basic, oxidative, and photolytic stress. researchgate.netresearchgate.net Thermal degradation has been found to be less impactful compared to other stress conditions. researchgate.net
Analytical Techniques:
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the cornerstone for purity assessment and impurity profiling. conicet.gov.ar A patent for the preparation of 6-methylene-17a-hydroxy progesterone acetate reports the use of chromatography to achieve a purity level of greater than or equal to 99%. google.com
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for the structural elucidation of degradation products. conicet.gov.ar It combines the powerful separation capabilities of LC with the mass-analyzing capabilities of MS, allowing for the determination of the molecular weights of unknown impurities and their fragmentation patterns, which helps in deducing their structures. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including 1H, 13C, and various 2D techniques, provides definitive structural information and is a powerful tool for the unequivocal identification of impurities and degradation products. conicet.gov.ar
Table 2: Summary of Forced Degradation Conditions and Techniques
| Stress Condition | Typical Reagents/Conditions | Key Analytical Techniques | Findings |
|---|---|---|---|
| Acidic Hydrolysis | 0.2 N HCl at ambient temperature | HPLC, LC-MS | Generation of multiple degradation products. researchgate.netresearchgate.net |
| Basic Hydrolysis | 0.1 N NaOH at 80°C | HPLC, LC-MS | Generation of different degradation products compared to acidic conditions. researchgate.net |
| Oxidative Degradation | Hydrogen Peroxide | HPLC, LC-MS | Formation of oxidized impurities. researchgate.net |
| Photolytic Degradation | Exposure to light | HPLC, LC-MS | Formation of light-induced degradants. researchgate.net |
| Thermal Degradation | Heating at 80°C | HPLC | Relatively stable, with fewer degradation products compared to other stress conditions. researchgate.net |
Immunochemical Methods for Detection and Purification
Immunochemical methods leverage the high specificity of antibody-antigen interactions for the detection and purification of target molecules like this compound.
Enzyme-Linked Immunosorbent Assays (ELISAs) Development
While specific ELISAs for this compound are not widely documented, the principles for their development are well-established based on assays for progesterone and Medroxyprogesterone Acetate. neogen.comscirp.orgresearchgate.net A typical format would be a competitive ELISA.
Principle of Competitive ELISA: This assay operates on the basis of competition between the unlabeled analyte (this compound in the sample) and a fixed amount of enzyme-labeled analyte (the tracer) for a limited number of specific antibody binding sites, which are immobilized on a microplate. neogen.com The amount of enzyme tracer that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. After a washing step to remove unbound substances, a substrate is added. The enzyme converts the substrate into a colored product, and the intensity of the color is measured. A higher concentration of this compound in the sample leads to less tracer binding and, consequently, a weaker color signal. neogen.com
The development of such an assay requires:
Antibody Production: Generating polyclonal or monoclonal antibodies that specifically recognize this compound.
Enzyme Conjugate Preparation: Chemically linking an enzyme, such as Horseradish Peroxidase (HRP), to the target analyte or a derivative to create a tracer. nih.gov
Assay Optimization: Determining the optimal concentrations of the antibody and enzyme conjugate, incubation times, and other parameters to achieve the desired sensitivity and specificity. nih.gov
Table 3: General Steps in a Competitive ELISA for a Steroid Analyte
| Step | Action | Purpose |
|---|---|---|
| 1. Coating | Immobilize a specific antibody onto microplate wells. | To capture the analyte and tracer. |
| 2. Competition | Add standards or samples, followed by the enzyme-conjugated analyte (tracer). | To allow competition for antibody binding sites. neogen.com |
| 3. Incubation | Incubate for a specified time (e.g., 1 hour at room temperature or overnight at 4°C). neogen.comelisa-entwicklung.com | To reach binding equilibrium. |
| 4. Washing | Wash the plate to remove all unbound materials. elisa-entwicklung.com | To isolate the bound antibody-antigen complexes. |
| 5. Substrate Addition | Add a chromogenic substrate (e.g., TMB). nih.gov | To generate a color signal from the bound enzyme. |
| 6. Reading | Stop the reaction and measure the absorbance at a specific wavelength. | To quantify the color, which is inversely proportional to the analyte concentration. neogen.com |
Immunoaffinity Purification (IAP) Techniques
Immunoaffinity purification is a powerful liquid chromatographic technique used for the selective isolation and concentration of an analyte from a complex mixture. nih.gov This method utilizes antibodies immobilized on a solid support.
A study on the parent compound, Medroxyprogesterone Acetate (MPA), details the development of a sol-gel-based IAP method. scirp.org Polyclonal antibodies raised against MPA were entrapped within a porous silica (B1680970) (sol-gel) matrix. This antibody-containing matrix was then used as a stationary phase in a purification column.
Process:
Loading: The sample matrix containing the analyte (e.g., this compound) is passed through the IAP column.
Binding: The specific antibodies capture and retain the target analyte, while other components of the matrix pass through and are discarded.
Washing: The column is washed with a buffer to remove any non-specifically bound substances.
Elution: The retained analyte is released from the antibodies by changing the pH or ionic strength of the buffer, allowing for the collection of a purified and concentrated analyte solution.
This technique is highly valuable for sample cleanup prior to quantitative analysis by methods like HPLC or LC-MS, as it effectively removes interfering substances from the sample matrix. scirp.org
Computational and Theoretical Investigations of 6 Methylene Progesterone Acetate
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as 6-Methylene Progesterone (B1679170) Acetate (B1210297), binds to a macromolecular target, like a protein or receptor. These studies help in elucidating the mechanism of action and in the rational design of new, more potent derivatives.
Computational docking simulations are employed to predict the binding pose and affinity of 6-Methylene Progesterone Acetate with various protein targets. Research indicates that this compound acts as a polymerase chain inhibitor, effectively blocking the synthesis of viral and cellular DNA. biosynth.com It is suggested to interact with viral proteins, such as the gp2 protein on virus particles, which could prevent the protein from engaging with antibodies. biosynth.com
Docking studies with steroid receptors, like the progesterone receptor (PR), are particularly relevant. These simulations model the ligand within the receptor's binding pocket to identify key interactions. For progesterone and its derivatives, binding is typically stabilized by a network of hydrophobic interactions and specific hydrogen bonds. mdpi.com For instance, in the human progesterone receptor, key amino acid residues like Arginine-766 and Leucine-718 are critical for binding. mdpi.com Molecular docking of this compound into the PR binding pocket would predict its orientation and the specific residues it interacts with, providing a basis for its progestogenic or antagonistic activity.
Table 1: Predicted Ligand-Protein Interactions for a Progesterone Derivative in a Steroid Receptor Binding Pocket
| Interaction Type | Key Amino Acid Residues (Example: Progesterone Receptor) | Role in Binding |
|---|---|---|
| Hydrogen Bonding | Arg766, Gln725 | Anchors the ligand in a specific orientation within the pocket. |
| Hydrophobic Interactions | Leu718, Met759, Phe778, Leu797 | Stabilize the steroid's core within the non-polar binding site. |
This table is illustrative of typical interactions for progesterone-like steroids based on docking studies described in the literature. mdpi.com
The conformation of the steroid's A-ring is a critical determinant of its biological activity and receptor binding affinity. For the related compound medroxyprogesterone (B1676146) acetate (which has a 6α-methyl group), X-ray analysis has shown that the A-ring adopts an inverted 1β, 2α-half-chair conformation. nih.gov This is a deviation from the conformation of progesterone itself and significantly influences its interaction with the progesterone receptor, contributing to its higher affinity. nih.gov
The introduction of the exocyclic methylene (B1212753) group (=CH₂) at the C-6 position of progesterone acetate similarly induces a distinct conformation in the A-ring. This modification introduces steric bulk and alters the electronic distribution compared to the parent molecule. Conformational analysis studies can calculate the preferred three-dimensional shape of this compound, revealing how the 6-methylene moiety projects from the steroid core. This projection can create steric hindrance that influences how the molecule fits into a receptor's binding pocket. Some studies on 6-substituted progesterone derivatives suggest that the steric character of the C-6 substituent is more important for binding potency than its electronic character. nih.gov The size of the substituent is crucial, as excessively large groups can negatively impact activity. nih.gov
Quantum Chemical Studies
Quantum chemical studies use the principles of quantum mechanics to calculate the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) provide a detailed understanding of a molecule's reactivity and optical characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. By applying DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), researchers can determine the optimized geometry and various electronic properties of this compound. ekb.egscielo.org.mx
Key outputs from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. These calculations also yield global reactivity descriptors that predict the molecule's behavior in chemical reactions.
Table 2: Theoretical Reactivity Descriptors Calculable via DFT
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (E_HOMO) | - | Represents the ability to donate an electron. |
| LUMO Energy (E_LUMO) | - | Represents the ability to accept an electron. |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -E_HOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -E_LUMO | The energy released when an electron is acquired. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron configuration. |
This table outlines standard descriptors derived from DFT calculations as described in theoretical chemistry literature. ekb.eg
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the excited-state properties of molecules, particularly their interaction with light. mdpi.com This method is applied to predict the optical properties of this compound, such as its ultraviolet-visible (UV-Vis) absorption spectrum. ekb.egnih.gov
TD-DFT calculations can predict the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com The analysis of the molecular orbitals involved in these electronic transitions (e.g., HOMO to LUMO transitions) provides insight into the nature of the absorption, such as whether it is a π→π* or n→π* transition. This information is valuable for characterizing the compound and understanding its photophysical behavior. conicet.gov.ar
Structure-Activity Relationship (SAR) Analysis Focused on the 6-Methylene Moiety
Structure-Activity Relationship (SAR) analysis systematically studies how the chemical structure of a compound influences its biological activity. For progesterone derivatives, SAR studies have provided critical insights into the role of various substituents.
The introduction of a double bond at the C-6 position, along with a substituent, is a key modification in many potent progestins. Quantitative structure-activity relationship (QSAR) analyses of 6-substituted progesterone derivatives have shown that progestational activity is strongly related to both lipophilic and steric effects of the substituent at the C-6 position. nih.gov Specifically, parameters representing hydrophobic bonding (π) and the steric nature of the substituent, such as Molar Refraction (MR), are often found to correlate well with biological activity. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Progesterone |
| Medroxyprogesterone Acetate |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijnrd.org In the realm of medicinal chemistry, QSAR is a pivotal tool for drug design, allowing for the prediction of the activity of novel molecules, the optimization of lead compounds, and a deeper understanding of drug-receptor interactions. ijnrd.orgepa.gov For steroidal compounds like this compound, QSAR studies are instrumental in elucidating the specific structural features that govern their binding affinity to receptors such as the progesterone receptor (PR). nih.govacs.org
The fundamental principle of QSAR involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics. A mathematical model is then constructed to relate these descriptors to the observed biological activity, which for progestins is often the relative binding affinity (RBA) to the progesterone receptor. ijnrd.orgscielo.br
Detailed Research Findings
Several QSAR studies have been conducted on series of progestins, providing valuable insights that can be extrapolated to understand the activity of this compound. These studies build predictive models by analyzing a "training set" of molecules with known activities and then validating the model's predictive power using a "test set" of compounds. nih.govnih.gov
A significant 2D QSAR analysis was performed on a set of 23 progestins to model their binding affinity to the human cytosol receptor. scielo.br In this study, the researchers used the MobyDigs software to select the most relevant molecular descriptors from a vast pool calculated by DRAGON software. scielo.brresearchgate.net The best model was achieved using multiple linear regression (MLR) with three specific descriptors:
PW2: A path/walk index of order 2, which is a topological descriptor related to molecular branching.
Mor15m: A 3D-MoRSE (Molecule Representation of Structures based on Electron diffraction) descriptor, encoding information about the 3D structure of the molecule weighted by atomic masses.
GAP-10: A gravitational index, which is a constitutional descriptor.
The resulting QSAR model demonstrated strong predictive capability, as indicated by its statistical validation parameters. scielo.br
Table 1: 2D QSAR Model for Progestin Binding Affinity This interactive table presents data from a QSAR study on a series of progestins, demonstrating the correlation between molecular descriptors and receptor binding affinity. The model's predictive power is shown by comparing observed activity with the activity calculated by the QSAR equation.
| Compound | log RBA (Observed) | log RBA (Calculated) | PW2 | Mor15m | GAP-10 |
| Progesterone | 2.00 | 1.86 | 2.44 | -0.11 | 0.05 |
| 17α-Acetoxyprogesterone | 1.48 | 1.45 | 2.68 | -0.09 | 0.06 |
| Medroxyprogesterone Acetate | 2.08 | 2.21 | 2.64 | -0.15 | 0.06 |
| Megestrol (B1676162) Acetate | 2.26 | 2.19 | 2.60 | -0.14 | 0.06 |
| Chlormadinone Acetate | 2.45 | 2.44 | 2.63 | -0.12 | 0.06 |
| Norgestrel | 2.51 | 2.49 | 2.43 | -0.17 | 0.05 |
| Levonorgestrel | 2.65 | 2.58 | 2.43 | -0.17 | 0.05 |
Data adapted from a study by Veras et al. on 2D and 3D QSAR of progestins. scielo.brresearchgate.net RBA stands for Relative Binding Affinity.
Another study focusing on 21 oral progestogens, the majority of which were 17-α-acetoxyprogesterones, further underscored the importance of substituents, particularly at the C6 position. psu.edu This is highly relevant for this compound, which is defined by its C6-methylene group. The study found that the biological activity was significantly determined by substituents at C6, as this area corresponds to the largest unoccupied space within the active site of the progesterone receptor. psu.edu
More advanced 3D-QSAR methods, such as those that generate graphical representations of steric and electrostatic interactions, provide a mechanistic interpretation of the model. scielo.br These visual models help researchers understand why certain structural modifications enhance or diminish activity. For instance, such an analysis might reveal that a bulky, electropositive substituent is favored at a specific position, guiding the design of new, more potent analogues. scielo.brresearchgate.net Based on this type of 3D-QSAR analysis, researchers have successfully proposed novel progestin structures with predicted binding activities several times more potent than existing compounds. scielo.br
A recent and comprehensive in silico strategy applied to hormone-dependent breast cancer further illustrates the power of predictive modeling. mdpi.com Researchers developed a robust 3D-QSAR model based on 52 steroidal structures to identify molecular features associated with high anticancer potential. The model, which demonstrated excellent statistical validity (R² = 0.86; Q²_LOO = 0.86), revealed that increased polarizability and reduced electronegativity were key to higher potency. This validated QSAR model was then used as a predictive tool to screen a virtual library of 271 newly designed analogues, successfully identifying several candidates with strong predicted binding affinities for multiple key receptors, including the progesterone receptor. mdpi.com
Table 2: Overview of QSAR Methodologies in Progestin Research This interactive table summarizes various QSAR methodologies and key findings from different studies on progesterone receptor ligands, highlighting the descriptors and models used for predictive analysis.
| Study Focus | QSAR Method(s) | Key Descriptors/Features | Key Findings & Predictive Application | Reference |
| PR Binding Steroids | GNN, GFA, FSR, GSA | 2D descriptors | The Genetic Neural Network (GNN) protocol provided the best predictive models among the 2D QSAR methods considered. | nih.gov |
| Progestin Binding Affinity | 2D-QSAR (MLR), 3D-QSAR (PLS) | PW2, Mor15m, GAP-10, Steric and Electrostatic Fields | Developed a predictive 2D model and used 3D analysis for mechanistic interpretation to propose four new, more potent progestins. | scielo.brresearchgate.net |
| Oral Progestogens | PLS | Molecular Graphics Descriptors (S6') | Showed that activity is primarily determined by C6 substituents, directly relevant to this compound. | psu.edu |
| Steroidal Anticancer Agents | 3D-QSAR | Polarizability, Electronegativity | A highly predictive model was used to screen a virtual library and identify novel multitarget steroidal inhibitors. | mdpi.com |
Future Directions and Emerging Research Avenues for 6 Methylene Progesterone Acetate
Exploration of Additional Biochemical Pathways and Novel Molecular Targets
While the primary interactions of progestins with the progesterone (B1679170) receptor are well-documented, the future of 6-methylene progesterone acetate (B1210297) research lies in exploring its less-understood molecular engagements.
Investigating Potential Interactions with Other Nuclear Receptors or Non-Genomic Pathways
Recent studies have highlighted that the effects of progesterone and its synthetic analogs are not limited to the classical genomic pathway involving the nuclear progesterone receptor (PR). frontiersin.orgoup.com Rapid, non-genomic actions, mediated by membrane-associated progesterone receptors (mPRs) and other signaling molecules, are now recognized as crucial components of their physiological effects. frontiersin.orgnih.govnih.gov This opens up avenues to investigate whether 6-methylene progesterone acetate also engages in these non-genomic pathways.
Research has shown that progestins can interact with other nuclear receptors. For instance, 6α-methylprogesterone, a related compound, has been found to compete with testosterone (B1683101) for binding to the androgen receptor. nih.gov This suggests that this compound could also exhibit activity at other steroid hormone receptors, a possibility that warrants further investigation. The structural similarity to other progestins like medroxyprogesterone (B1676146) acetate, which also displays androgenic effects, supports this hypothesis. wikipedia.orgnih.gov
Furthermore, the rapid, transcription-independent effects of progesterone are mediated through the activation of cytoplasmic signaling cascades. frontiersin.orgfrontiersin.orgnih.gov These non-genomic actions can influence a variety of cellular processes. frontiersin.orgfrontiersin.org Studies on other progestins have shown activation of signaling pathways that impact cell viability. frontiersin.orgnih.gov Investigating whether this compound can trigger similar rapid signaling events is a key area for future research.
| Receptor Type | Potential Interaction with this compound | Supporting Evidence from Related Compounds |
| Nuclear Receptors | Potential for binding to and modulating the activity of other steroid hormone receptors, such as the androgen receptor. | 6α-methylprogesterone competes with testosterone for androgen receptor binding. nih.gov |
| Membrane Receptors | Possible interaction with membrane progesterone receptors (mPRs), leading to rapid, non-genomic signaling. | Progesterone and other progestins are known to induce rapid non-genomic actions via mPRs. nih.govnih.gov |
| Other Signaling Proteins | May interact with cytoplasmic signaling proteins, influencing various cellular pathways. | The nuclear progesterone receptor can interact with cytoplasmic proteins like cSrc to initiate rapid signaling. nih.gov |
Development of Advanced Research Tools Utilizing this compound's Unique Properties
The distinct chemical structure of this compound, particularly the presence of the 6-methylene group, offers unique opportunities for the development of specialized research tools. This functional group can be a target for chemical modifications, allowing for the creation of probes, affinity labels, or other reagents to study steroid hormone action.
For example, the methylene (B1212753) group could be exploited for the attachment of fluorescent tags or biotin (B1667282) labels. These modified versions of the molecule would enable researchers to visualize its subcellular localization and track its interactions with cellular components in real-time. Such tools would be invaluable for dissecting the specific pathways through which this compound exerts its effects.
Advancements in Synthetic Accessibility and Purity Control for Research Applications
The availability of high-purity this compound is crucial for obtaining reliable and reproducible research data. Recent advancements in synthetic chemistry are aimed at improving the efficiency and purity of its production.
Innovations in synthetic processes, such as those described in recent patents, allow for the preparation of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione with high purity (at least 97.5%) without the need for extensive chromatographic purification. google.com These improved methods often result in a final product with a purity of ≥99.0%. google.com Such high levels of purity are essential for sensitive biological assays and for ensuring that observed effects are solely attributable to the compound of interest. The synthesis often involves intermediates like 3-ethoxy-16-methylene-17α-hydroxy-3,5-pregnadien-20-one 17-acetate. nih.gov
| Synthesis Parameter | Traditional Methods | Advanced Methods |
| Purity of Intermediate | Below 95.5% | At least 97.5% |
| Final Product Purity | Variable | ≥99.0% |
| Purification Requirement | Often requires chromatographic purification | Minimal purification needed |
Integration into High-Throughput Biological Screening Platforms
High-throughput screening (HTS) platforms are powerful tools for identifying new biological activities of chemical compounds. nih.gov Integrating this compound into HTS campaigns could rapidly reveal novel cellular targets and biological effects.
By screening large libraries of compounds against a panel of cellular or biochemical assays, researchers can identify "hits" that modulate specific biological processes. nih.gov The cytotoxic effects of 6-methylene progesterone against various cancer cell lines have already been demonstrated, suggesting its potential as a lead compound for further investigation in oncology. nih.gov HTS could be used to screen for its effects on a wider range of cancer types or to identify synergistic interactions with other anti-cancer agents.
Role in Mechanistic Studies of Related Steroid Metabolism or Degradation
Understanding the metabolism of synthetic steroids is critical for predicting their biological activity and duration of action. The structural features of this compound, such as the 6-methylene group, can influence its metabolic fate.
Studies on related progestins have shown that substituents can significantly alter their rate of metabolism. For example, the introduction of a 6α-methyl group into the progesterone molecule was found to decrease its metabolism by liver microsomes in rats. nih.gov Similarly, the metabolism of megestrol (B1676162) acetate, which also has a modified C6 position, involves hydroxylation at various positions. wikipedia.org Investigating the metabolism of this compound will provide insights into how its unique structure affects its breakdown and clearance. This knowledge is crucial for designing future analogs with improved metabolic stability and desired biological activity.
The metabolism of related compounds like megestrol acetate has been shown to produce active metabolites. nih.gov It is plausible that this compound also undergoes metabolic transformation to produce biologically active derivatives. Identifying and characterizing these potential metabolites will be an important area of future research.
Q & A
Basic: What synthetic routes are validated for 6-Methylene Progesterone Acetate, and what analytical techniques confirm its purity?
Answer:
The synthesis of this compound typically involves modifications to the progesterone backbone. A validated method includes the preparation from precursor compounds via methylation and acetylation reactions, achieving a 94% yield as described in crystallographic studies . Key analytical techniques for purity verification include:
- Infrared (IR) Spectroscopy : Peaks at 1668–1695 cm⁻¹ confirm carbonyl groups (C=O) in the acetate and ketone moieties.
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 341.4 [M+1]⁺ and 363.4 [M+Na]⁺ validate molecular weight (384.52 g/mol) .
- High-Performance Liquid Chromatography (HPLC) : USP guidelines recommend reverse-phase HPLC with UV detection (288 nm) to quantify impurities ≤0.1% .
Advanced: How does this compound’s receptor binding affinity compare to natural progesterone, and what experimental models best characterize its selectivity?
Answer:
this compound acts as a synthetic progestin with modified receptor interactions. Key methodological considerations include:
- In Vitro Binding Assays : Competitive radioligand displacement studies using human progesterone receptors (PR-A/PR-B) show its binding affinity (Kd) relative to natural progesterone. Structural modifications (e.g., 6-methylene group) may alter conformational stability and receptor activation .
- Transcriptional Activity Assays : Co-transfection experiments in PR-expressing cells (e.g., T47D) measure its agonist/antagonist activity via luciferase reporters .
- In Vivo Models : Ovariectomized rodent models assess endometrial proliferation and ovulation inhibition to evaluate tissue-specific effects .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
While classified as non-hazardous under normal conditions , researchers must adhere to:
- Personal Protective Equipment (PPE) : Lab coats, gloves, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid aerosol formation during weighing or synthesis .
- Waste Disposal : Follow EPA guidelines for organic solvents and steroid derivatives. Incineration is recommended for large quantities .
- Reproductive Toxicity Precautions : Classified as a Category 1A reproductive toxicant; pregnant researchers should avoid direct handling .
Advanced: How can conflicting data on this compound’s cardiovascular risks be resolved in preclinical studies?
Answer:
The Women’s Health Initiative (WHI) trial reported increased cardiovascular risks (HR 1.29 for CHD) with synthetic progestins, while other studies noted benefits in ischemia models . To reconcile discrepancies:
- Dose-Response Studies : Compare low-dose (2.5 mg/day) vs. high-dose regimens in animal models of atherosclerosis.
- Endpoint Selection : Differentiate acute (e.g., endothelial function) vs. chronic (plaque formation) outcomes .
- Population Stratification : Use transgenic mice (e.g., ApoE⁻/⁻) to model hyperlipidemia, a confounder in human trials .
- Mechanistic Profiling : Measure biomarkers like C-reactive protein (CRP) and nitric oxide (NO) to assess inflammatory vs. vasodilatory pathways .
Advanced: What strategies improve the stability of this compound in formulation studies?
Answer:
Stability challenges arise from its sensitivity to light, heat, and hydrolysis. Methodological solutions include:
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life in aqueous formulations .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles protect against enzymatic degradation in vivo .
- Excipient Screening : Use non-ionic surfactants (e.g., Poloxamer 188) to prevent aggregation in injectable formulations .
- Forced Degradation Studies : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify degradation products via LC-MS .
Basic: What pharmacodynamic parameters should be prioritized in preclinical pharmacokinetic studies of this compound?
Answer:
Key parameters include:
- Bioavailability : Assess via oral vs. intramuscular administration in rodent models using LC-MS/MS quantification .
- Half-Life (t½) : Serial blood sampling over 72 hours to determine hepatic clearance rates.
- Protein Binding : Equilibrium dialysis to measure albumin binding, which affects free drug concentration .
- Metabolite Profiling : Identify major metabolites (e.g., 17α-hydroxy derivatives) using high-resolution MS .
Advanced: How does this compound modulate androgen pathways, and what implications does this have for oncology research?
Answer:
The compound inhibits 5α-reductase, reducing conversion of testosterone to dihydrotestosterone (DHT), a driver of prostate cancer . Experimental approaches include:
- Dunning R3327-H Tumor Models : Measure tumor volume suppression in rats treated with this compound vs. finasteride .
- Transcriptomic Analysis : RNA sequencing of LNCaP cells to identify AR-regulated genes (e.g., PSA) affected by treatment .
- Combination Therapy : Test synergy with anti-androgens (e.g., enzalutamide) in xenograft models .
Basic: What regulatory standards apply to this compound in pharmaceutical research?
Answer:
Compliance requirements include:
- USP Monographs : Follow <467> guidelines for residual solvent limits (e.g., Class 1 solvents prohibited) .
- ICH Stability Testing : Long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions for shelf-life determination .
- BSE/TSE Compliance : Certify absence of animal-derived components in synthesis .
Advanced: What computational models predict the crystallographic behavior of this compound, and how do they inform polymorph screening?
Answer:
- Density Functional Theory (DFT) : Predict crystal lattice energy and preferred conformation (e.g., chair vs. boat cyclohexane rings) .
- Powder X-Ray Diffraction (PXRD) : Compare experimental vs. simulated patterns to identify stable polymorphs .
- Solvent-Mediated Transformation : Screen solvents (e.g., methanol, acetone) to isolate metastable forms with higher bioavailability .
Advanced: How can researchers optimize experimental designs to evaluate this compound’s neuroprotective effects?
Answer:
- In Vivo Stroke Models : Middle cerebral artery occlusion (MCAO) in mice, with progesterone receptor knockout (PR-KO) controls to isolate mechanisms .
- Biomarker Panels : Measure BDNF, GFAP, and caspase-3 in brain tissue via ELISA.
- Behavioral Assays : Morris water maze tests to assess cognitive outcomes post-treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
